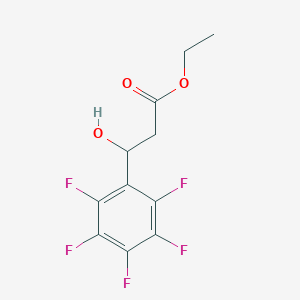

Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate

Description

Properties

Molecular Formula |

C11H9F5O3 |

|---|---|

Molecular Weight |

284.18 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(2,3,4,5,6-pentafluorophenyl)propanoate |

InChI |

InChI=1S/C11H9F5O3/c1-2-19-5(18)3-4(17)6-7(12)9(14)11(16)10(15)8(6)13/h4,17H,2-3H2,1H3 |

InChI Key |

BVIUJBDWUGVDPA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C(=C(C(=C1F)F)F)F)F)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic addition of perfluorophenyl-containing reagents or aryl transfer reactions to ethyl β-ketoesters or their equivalents, followed by hydroxy functionalization at the β-position. Key steps include:

- Generation of reactive organometallic or borane intermediates bearing the perfluorophenyl group.

- Reaction with ethyl α-diazomethylacetate or related diazo compounds.

- Catalytic promotion using Lewis acids such as tris(pentafluorophenyl)borane (B(C6F5)3).

- Purification via chromatographic techniques.

Borane-Promoted Aryl Transfer Reaction

A significant method reported involves the use of tris(pentafluorophenyl)borane as a catalyst to promote aryl transfer to ethyl α-diazomethylacetate, yielding α-aryl-β-hydroxy esters including this compound derivatives.

| Parameter | Condition |

|---|---|

| Catalyst | B(C6F5)3 (80 mg, 0.16 mmol) |

| Substrates | Ethyl α-diazomethylacetate (20 mg, 0.16 mmol), Perfluorobenzaldehyde or substituted benzaldehydes (0.16 mmol) |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | Ambient to mild heating |

| Reaction Time | Several hours (typically 6 h) |

| Purification | Preparative thin layer chromatography (hexane/ethyl acetate mixtures) |

- Yields range from 57% to 73% depending on substituents.

- Products obtained as colorless solids or oils.

- Characterization by ^1H NMR, HRMS, and IR spectroscopy confirms structure.

This method efficiently introduces the perfluorophenyl group and installs the β-hydroxy ester moiety in one step with moderate to good yield.

Enzymatic Resolution for Enantiomeric Purity

For chiral variants such as ethyl 3-hydroxy-3-phenylpropanoate, enzymatic hydrolysis has been employed to achieve enantiomerically enriched products. Although this method is reported for phenyl analogs, it provides a model potentially adaptable to perfluorophenyl derivatives.

| Enzyme | Substrate Conversion | Enantioselectivity |

|---|---|---|

| Pseudomonas cepacia lipase (PCL) | 50% conversion for secondary esters | High (98% e.e. for ester) |

| Porcine liver esterase (PLE) | Moderate conversion for tertiary esters | Poor selectivity |

| Candida rugosa lipase (CRL) | Selective for some tertiary esters | No enantioselectivity |

The enzymatic approach involves hydrolysis of β-hydroxy esters to separate enantiomers, which may be adapted for perfluorophenyl-substituted esters to obtain optically pure compounds.

Organolithium-Mediated Addition to Aldehydes

A classical synthetic approach involves the generation of lithium diisopropylamide (LDA) followed by deprotonation of ethyl esters and subsequent addition to aromatic aldehydes bearing perfluorophenyl groups.

| Step | Details |

|---|---|

| Base Generation | n-Butyllithium + Diisopropylamine in THF at -78 °C |

| Deprotonation | Addition of ethyl ester to LDA at -78 °C, stirring 45 min |

| Aldehyde Addition | Dropwise addition of perfluorophenyl aldehyde, stirring 6 h at -78 °C |

| Workup | Quenching with saturated NH4Cl, extraction with ethyl acetate |

| Purification | Silica gel chromatography (n-hexane:ethyl acetate 95:5) |

This method allows for the formation of the β-hydroxy ester with the perfluorophenyl substituent at the tertiary carbon center. The reaction requires strict temperature control and inert atmosphere to avoid side reactions.

Data Table Summarizing Key Preparation Methods

Research Discoveries and Insights

- The borane-catalyzed aryl transfer reaction represents a significant advancement in the synthesis of α-aryl-β-hydroxy esters with perfluorophenyl substituents, allowing for efficient, mild, and selective preparation.

- Enzymatic hydrolysis techniques, while primarily demonstrated on phenyl analogs, offer a promising route for obtaining enantiomerically pure β-hydroxy esters, which could be adapted for perfluorophenyl derivatives.

- Organolithium chemistry remains a robust classical method, though it demands stringent reaction conditions and careful control to achieve good yields and purity.

- Purification strategies typically involve chromatographic separation on silica gel using hexane/ethyl acetate mixtures, with recrystallization employed when necessary to enhance purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The perfluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of 3-Oxo-3-(perfluorophenyl)propanoic acid.

Reduction: Formation of 3-Hydroxy-3-(perfluorophenyl)propanol.

Substitution: Formation of substituted perfluorophenyl derivatives.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate involves interactions with specific molecular targets. The perfluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with ethyl 3-hydroxy-3-(perfluorophenyl)propanoate, differing primarily in substituent groups:

Key Observations :

- Perfluorophenyl vs. Thienyl: The thienyl analog (Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate) is enzymatically synthesized via stereoselective reduction, highlighting its role as a chiral intermediate in drug synthesis (e.g., (S)-duloxetine) . The perfluorophenyl variant likely requires more specialized synthetic routes due to fluorine's strong electron-withdrawing effects.

- Fluorine Substitution: Ethyl 3-(2-fluorophenyl)propanoate and ethyl 2-fluoro-3-oxo-3-phenylpropanoate exhibit reduced reactivity compared to non-fluorinated analogs, aligning with fluorine's electronegativity .

- Chlorine vs.

Physicochemical Properties

Comparative data for select compounds:

| Property | Ethyl 3-(2-fluorophenyl)propanoate | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate | Ethyl Propionate (Baseline) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~196.2 | ~256.2 | 102.13 |

| Water Solubility | Low | Insoluble | Slightly soluble |

| Vapor Pressure (25°C) | Not reported | Not reported | 35.8 mm Hg |

| Flash Point | Not reported | Not reported | 54°F (12°C) |

| Hazard Codes (GHS) | Not reported | H302, H315, H319, H335 | Flammable |

Notes:

- The perfluorophenyl derivative is expected to have even lower water solubility and higher thermal stability due to fluorine's hydrophobicity and strong C-F bonds .

- Safety data for trifluoro-methylphenyl analogs indicate moderate toxicity (e.g., skin/eye irritation), suggesting similar hazards for perfluorophenyl variants .

Biological Activity

Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity, and therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a perfluorinated aromatic group, which significantly influences its biological properties. The fluorine atoms enhance lipophilicity and metabolic stability, making the compound more effective in various biological contexts.

Research indicates that compounds containing a perfluorophenyl moiety often exhibit enhanced biological activity. The p-fluorophenyl group has been shown to deactivate certain metabolic pathways (e.g., P450 monooxygenase), which can lead to increased bioavailability and prolonged action in vivo . This property is crucial for drugs targeting specific enzymes or receptors.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

These values indicate that this compound exhibits significant cytotoxicity across multiple cancer types, with varying potency depending on the specific cell line.

Case Studies

- Study on Anticancer Activity : In a study evaluating the anticancer potential of various compounds, this compound demonstrated notable efficacy against resistant cancer cell lines. The mechanism involved disruption of microtubule formation, leading to cell cycle arrest in the mitotic phase .

- Fluorinated Compounds in Drug Development : Another study highlighted the role of fluorinated compounds in enhancing drug potency. The introduction of fluorine atoms into drug candidates has been associated with improved binding affinities and metabolic stability, as seen with this compound .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the ethyl ester and hydroxyl groups can significantly alter the biological activity of this compound. For instance, substituting different alkyl groups or varying the position of hydroxyl groups can enhance or diminish cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl 3-Hydroxy-3-(perfluorophenyl)propanoate?

- Methodological Answer : The compound can be synthesized via a Claisen condensation between ethyl perfluorophenylacetate and ethyl formate under basic conditions (e.g., sodium ethoxide), followed by selective reduction of the β-keto intermediate using NaBH₄ in methanol . Alternatively, Friedel-Crafts acylation of perfluorobenzene with ethyl 3-chloropropanoate in the presence of AlCl₃ yields the ketone intermediate, which is reduced stereoselectively to the hydroxyl derivative using catalytic hydrogenation (Pd/C, H₂) .

Q. How can the purity and stereochemistry of this compound be characterized?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves enantiomers, with retention times validated against chiral standards .

- Spectroscopy : ¹H/¹³C NMR confirms the propanoate backbone (δ 4.1–4.3 ppm for ethyl ester; δ 1.2–1.4 ppm for CH₃). 19F NMR (CDCl₃, 470 MHz) identifies perfluorophenyl substituents (δ -140 to -160 ppm for meta/para fluorines) .

- X-ray crystallography (e.g., PDB ID: 5VK) verifies absolute configuration and hydrogen-bonding patterns .

Q. What are the primary biological targets or activities reported for this compound?

- Methodological Answer : Preliminary studies on analogs suggest interaction with serotonin-norepinephrine transporters (SERT/NET) via the hydroxyl-propanoate motif, measured via competitive binding assays (IC₅₀ values using [³H]-citalopram) . Fluorinated aryl groups enhance metabolic stability, assessed via in vitro liver microsome assays (t½ > 2 hrs in human hepatocytes) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination position) influence bioactivity?

- Methodological Answer :

- SAR Studies : Replace perfluorophenyl with mono-/di-fluorophenyl analogs and compare logP (shake-flask method) and binding affinity (SPR or ITC). For example, meta-fluorine substitution increases lipophilicity (logP +0.5) but reduces NET selectivity (ΔIC₅₀ = 3.2 μM vs. 1.8 μM for parent compound) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) optimize geometry; docking simulations (AutoDock Vina) predict binding poses in SERT’s hydrophobic pocket .

Q. What strategies enable enantioselective synthesis of the (R)- and (S)-isomers?

- Methodological Answer :

- Chiral Catalysis : Use (R)-BINAP-Ru complexes for asymmetric hydrogenation of α,β-unsaturated ketone precursors (ee > 95%, TOF = 200 h⁻¹) .

- Enzymatic Resolution : Lipase-catalyzed (e.g., CAL-B) transesterification of racemic mixtures in tert-butyl methyl ether yields enantiopure esters (ee > 99%) .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 223–298 K. For example, coalescence temperature (Tc) analysis determines rotational barriers (ΔG‡ ≈ 60 kJ/mol for ethyl ester conformation) .

- 2D Techniques : HSQC and HMBC correlate ¹³C-¹H couplings to assign ambiguous peaks (e.g., distinguishing hydroxyl vs. aromatic protons) .

Safety and Handling

Q. What precautions are recommended for handling this compound?

- Methodological Answer :

- Use nitrile gloves and fume hoods due to potential ester hydrolysis products (e.g., perfluorobenzoic acid).

- Store under argon at -20°C to prevent oxidation of the hydroxyl group (validated via accelerated stability testing at 40°C/75% RH) .

Key Research Challenges

- Stereochemical Purity : Residual enantiomers in asymmetric synthesis require chiral SFC (supercritical fluid chromatography) for purification .

- Fluorine Reactivity : Perfluorophenyl groups may undergo unintended nucleophilic aromatic substitution (e.g., with amines), necessitating kinetic monitoring via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.